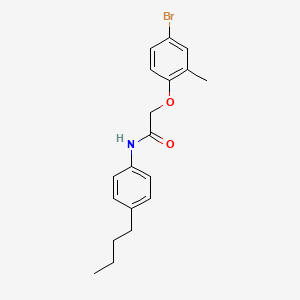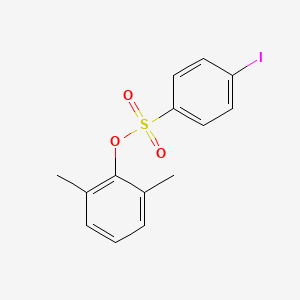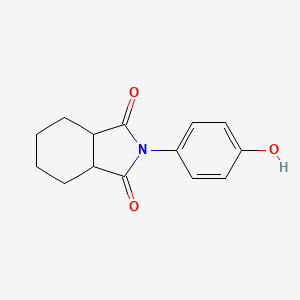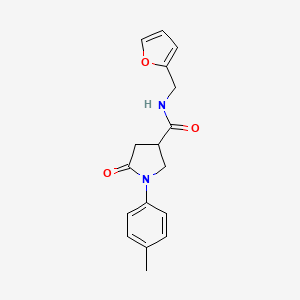
2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide, also known as BAY 60-6583, is a potent and selective agonist of the adenosine A2B receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide 60-6583 exerts its biological effects by selectively activating the adenosine A2B receptor. The adenosine A2B receptor is a G protein-coupled receptor that is widely expressed in various tissues and cells. Activation of the adenosine A2B receptor leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of downstream targets, including ion channels, transcription factors, and enzymes.
Biochemical and Physiological Effects:
This compound 60-6583 has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and migration
- Reduction of pro-inflammatory cytokine and chemokine production
- Improvement of cardiac function and reduction of myocardial infarction size
- Vasodilation and bronchodilation
- Enhancement of insulin secretion
- Modulation of neurotransmitter release
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide 60-6583 has several advantages for lab experiments, including its high potency and selectivity for the adenosine A2B receptor, its well-established synthesis method, and its availability from commercial sources. However, this compound 60-6583 also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide 60-6583, including:
- Identification of novel therapeutic applications in diseases such as diabetes, neurodegenerative disorders, and infectious diseases
- Development of more potent and selective adenosine A2B receptor agonists
- Elucidation of the molecular mechanisms underlying the biological effects of this compound 60-6583
- Investigation of the potential interactions between this compound 60-6583 and other signaling pathways and receptors
- Evaluation of the safety and tolerability of this compound 60-6583 in preclinical and clinical studies
Conclusion:
In conclusion, this compound 60-6583 is a potent and selective agonist of the adenosine A2B receptor that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound 60-6583 have been discussed in this paper. Further research on this compound 60-6583 may lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide 60-6583 involves the reaction of 2-(4-bromo-2-methylphenoxy) acetic acid with 4-butylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux in an organic solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is purified by column chromatography to obtain this compound 60-6583 in high yield and purity.
Applications De Recherche Scientifique
2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide 60-6583 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound 60-6583 has been shown to inhibit the growth and migration of cancer cells by activating the adenosine A2B receptor. In inflammation research, this compound 60-6583 has been shown to reduce the production of pro-inflammatory cytokines and chemokines by activating the adenosine A2B receptor. In cardiovascular research, this compound 60-6583 has been shown to improve cardiac function and reduce myocardial infarction size by activating the adenosine A2B receptor.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-3-4-5-15-6-9-17(10-7-15)21-19(22)13-23-18-11-8-16(20)12-14(18)2/h6-12H,3-5,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYWLXBBRVOSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-6-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B4970499.png)
![ethyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4970503.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B4970510.png)


![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4970541.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4970553.png)

![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4970566.png)
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4970571.png)
![N-(3,4-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4970580.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4970581.png)
